Erucifoline N-oxide

Phytochemistry Natural product quantification Chemotype profiling

Laboratories conducting regulatory PA surveillance require authenticated, batch-certified PANO reference materials to ensure method validity. Erucifoline N-oxide (CAS 123864-94-8) is a certified primary reference standard (≥98.0% HPLC) with assigned absolute purity, representing the single most abundant PANO congener in Jacobaea vulgaris (16.33% of total PA content). • Dominant PANO in J. vulgaris-essential for accurate matrix-matched calibration and contaminant quantification • Supports EFSA/FDA method validation and QC workflows for food, feed, and herbal product testing • Batch-specific Certificate of Analysis with traceable chromatographic purity and absolute purity assignment

Molecular Formula C18H23NO7
Molecular Weight 365.4 g/mol
CAS No. 123864-94-8
Cat. No. B12382374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErucifoline N-oxide
CAS123864-94-8
Molecular FormulaC18H23NO7
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCC=C1CC2(C(O2)(C(=O)OCC3=CC[N+]4(C3C(CC4)OC1=O)[O-])C)CO
InChIInChI=1S/C18H23NO7/c1-3-11-8-18(10-20)17(2,26-18)16(22)24-9-12-4-6-19(23)7-5-13(14(12)19)25-15(11)21/h3-4,13-14,20H,5-10H2,1-2H3/b11-3-/t13-,14-,17+,18+,19?/m1/s1
InChIKeyIJAULDQGSBFPPG-HHXOVEJCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erucifoline N-oxide (CAS 123864-94-8): Chemical Identity and Sourcing Baseline for Pyrrolizidine Alkaloid N-Oxide Reference Standards


Erucifoline N-oxide (CAS 123864-94-8) is a pyrrolizine alkaloid N-oxide derivative of erucifoline, formally characterized as a tertiary amino oxidation product of the parent pyrrolizidine alkaloid [1]. It occurs naturally in multiple Senecio species including Senecio persoonii, Senecio aquaticus, and Jacobaea vulgaris (syn. Senecio jacobaea), where it functions as a plant secondary metabolite with documented hepatotoxic properties [2]. The compound has a molecular formula of C₁₈H₂₃NO₇ and a molecular weight of 365.38 g/mol, and is commercially available as a primary reference standard with certified purity suitable for analytical method development and quality control applications . As a pyrrolizidine alkaloid N-oxide (PANO), erucifoline N-oxide shares the core structural features of 1,2-dehydropyrrolizidine alkaloids but exists in the oxidized N-oxide form that influences its physicochemical behavior and biological activity relative to the corresponding free base .

Erucifoline N-oxide vs. Generic Pyrrolizidine Alkaloid N-Oxides: Critical Substitution Risks in Analytical and Toxicological Workflows


Substitution of erucifoline N-oxide with other pyrrolizidine alkaloid N-oxides (PANO) or the parent free base erucifoline introduces quantifiable analytical and biological discrepancies that compromise data integrity and regulatory compliance. PANO congeners differ substantially in their relative abundance in plant matrices—erucifoline N-oxide constitutes 16.33% of total PA content in Jacobaea vulgaris compared to 13.75% for senecionine N-oxide/senecivernine N-oxide and 10.84% for jacobine N-oxide [1]. In toxicity assessments, the N-oxide form of erucifoline exhibits distinct potency profiles relative to both the free base and other PANO congeners, with the free base form demonstrating greater acute toxicity than the N-oxide in insect bioassays [2]. Furthermore, metabolic reduction of PANO to the corresponding carcinogenic parent alkaloid in human liver microsomes is compound-specific, meaning that substitution of erucifoline N-oxide with another PANO cannot predict the extent of reductive activation or the resultant toxicological outcome [3]. For analytical method validation and reference standard applications, the certified chromatographic purity (≥98.0% HPLC) and assigned absolute purity of erucifoline N-oxide are specific to this compound and cannot be extrapolated to structurally similar PANO standards without independent verification .

Erucifoline N-oxide (CAS 123864-94-8): Quantitative Differentiation Evidence Against Key Pyrrolizidine Alkaloid Comparators


Relative Abundance in Jacobaea vulgaris: Erucifoline N-oxide as the Predominant PANO Congener

In a comprehensive LC-HR-MS analysis of 367 Jacobaea vulgaris individuals from Northern Germany, erucifoline N-oxide was identified as the most abundant pyrrolizidine alkaloid N-oxide (PANO) congener, accounting for 16.33% of the total PA content detected. This abundance was significantly higher than the next most prevalent PANO congeners: senecionine N-oxide/senecivernine N-oxide (13.75%) and jacobine N-oxide (10.84%) [1]. The total PA content across populations averaged 1032 ± 365 mg/kg dry weight, with erucifoline N-oxide as the single largest contributor to the total PA pool [1].

Phytochemistry Natural product quantification Chemotype profiling

Insect Toxicity Ranking: Erucifoline Free Base vs. N-Oxide Form vs. Senecionine-Like Pyrrolizidine Alkaloids

Comparative toxicity testing using Spodoptera exigua cell lines and larval injection bioassays ranked individual pyrrolizidine alkaloids for their toxic potency. Jacobine and erucifoline (free base forms) were identified as the most toxic PAs among those tested, while senkirkine and seneciphylline exhibited intermediate toxicity, and senecionine showed no toxicity at the concentrations evaluated (0–70 ppm range). Critically, for all toxic PAs examined, the free base form demonstrated greater toxicity than the corresponding N-oxide form [1].

Toxicology Insect bioassay Structure-activity relationship

Certified Reference Standard Purity: Erucifoline N-oxide vs. Uncertified Pyrrolizidine Alkaloid Standards

Erucifoline N-oxide is commercially available as a phyproof® Reference Substance with an assayed purity of ≥98.0% (HPLC) and assigned absolute purity values that account for chromatographic purity, water content, residual solvents, and inorganic impurities, with the exact batch-specific purity documented on the certificate of analysis . This level of certification distinguishes erucifoline N-oxide from many other commercially available pyrrolizidine alkaloid standards that are offered without absolute purity assignment or with lower purity specifications.

Analytical chemistry Reference materials Quality control

Structural Confirmation: Erucifoline N-oxide as the Authenticated N-Oxide Derivative of Erucifoline

Erucifoline N-oxide was first isolated and structurally characterized from Senecio persoonii in 1993, with its identity confirmed through comprehensive spectroscopic methods (NMR, MS). The compound is formally defined as erucifoline in which the tertiary amino function has been oxidized to the corresponding N-oxide [1]. In mass spectrometric analyses of S. scandens extracts, jacozine N-oxide and erucifoline N-oxide were detected as distinct analytes with characteristic fragmentation patterns [2].

Structural elucidation Spectroscopic characterization Natural product chemistry

Acute Toxicity Classification: Erucifoline N-oxide Regulatory Hazard Designation vs. Unclassified Pyrrolizidine Alkaloids

Erucifoline N-oxide is classified under the Globally Harmonized System (GHS) as Acute Toxicity Category 3 (Oral), with associated hazard statements indicating toxicity if swallowed and potential for causing chronic effects . This regulatory classification distinguishes erucifoline N-oxide from many pyrrolizidine alkaloids and their N-oxides that lack formal hazard classification or are assigned to lower toxicity categories.

Regulatory toxicology Safety data Hazard communication

Phylogenetic Distribution: Erucifoline N-oxide Occurrence Across Multiple Senecio Species

Erucifoline N-oxide has been isolated and identified from multiple Senecio species, including S. persoonii, S. aquaticus, S. argunensis, and Jacobaea vulgaris (syn. S. jacobaea), establishing its broad phylogenetic distribution within the Senecioneae tribe [1]. In contrast, certain structurally related PANO congeners such as jacobine N-oxide and senecionine N-oxide exhibit more restricted species distributions [2].

Chemotaxonomy Natural product distribution Plant metabolomics

Erucifoline N-oxide (CAS 123864-94-8): Evidence-Backed Research and Industrial Applications


Analytical Reference Standard for LC-MS/MS Quantification of Pyrrolizidine Alkaloids in Food and Feed Matrices

Erucifoline N-oxide serves as a certified primary reference standard (≥98.0% HPLC purity with assigned absolute purity) for the development and validation of LC-MS/MS methods targeting pyrrolizidine alkaloid N-oxides in food, feed, and herbal products . Given that erucifoline N-oxide represents the single most abundant PANO congener in Jacobaea vulgaris (16.33% of total PA content), its inclusion as a calibration standard is critical for achieving accurate quantification in matrices contaminated with J. vulgaris-derived PAs [1]. The compound's certified purity and batch-specific traceability to a certificate of analysis enable compliance with regulatory method validation requirements for contaminant monitoring programs .

Toxicological Reference Compound for Structure-Activity Studies of Pyrrolizidine Alkaloid N-Oxides

Erucifoline N-oxide provides a structurally authenticated N-oxide reference compound for comparative toxicological investigations examining the differential potency of PANO versus free base pyrrolizidine alkaloids. Insect bioassay data demonstrate that for all toxic PAs tested, the free base form exhibits greater toxicity than the corresponding N-oxide . Procurement of erucifoline N-oxide enables head-to-head comparisons with erucifoline free base to elucidate the impact of N-oxidation on biological activity, metabolism, and potential reductive activation in mammalian systems [1].

Chemotaxonomic Marker for Senecio Species Identification and Authentication

The broad phylogenetic distribution of erucifoline N-oxide across multiple Senecio species (S. persoonii, S. aquaticus, S. argunensis, J. vulgaris) establishes it as a valuable chemotaxonomic marker for species identification and authentication in botanical quality control workflows . Its presence, when combined with other species-specific PA markers, can differentiate Senecio-containing materials from morphologically similar but chemically distinct plant species, supporting authentication of herbal raw materials and detection of adulteration [1].

Regulatory Compliance Testing for Pyrrolizidine Alkaloid Contaminants

With its established Acute Toxicity Category 3 (Oral) classification and recognized hepatotoxic potential, erucifoline N-oxide is a mandated analytical target in regulatory surveillance programs for pyrrolizidine alkaloid contamination in food and herbal products . Laboratories conducting compliance testing under EFSA, FDA, or other national regulatory frameworks require authenticated erucifoline N-oxide reference material to meet method validation requirements and demonstrate analytical competency for this specific PANO congener [1].

Quote Request

Request a Quote for Erucifoline N-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.